molecular formula C25H32N4O B6436865 1-(4-benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one CAS No. 2549053-03-2

1-(4-benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one

Cat. No. B6436865
M. Wt: 404.5 g/mol
InChI Key: GKZOACNUDTZFII-UHFFFAOYSA-N
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Description

1-(4-benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C25H32N4O and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one is 404.25761166 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole, which is synthesized from pyridine and cyclohexanone. The second intermediate is 4-benzylpiperidine, which is synthesized from benzyl chloride and piperidine. These two intermediates are then coupled using a reductive amination reaction to form the final product, 1-(4-benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one.

Starting Materials
Pyridine, Cyclohexanone, Benzyl chloride, Piperidine, Sodium borohydride, Acetic acid, Ethanol, Diethyl ether, Sodium hydroxide, Hydrochloric acid, Sodium sulfate

Reaction
Step 1: Synthesis of 5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole, a. Dissolve pyridine (1.0 mol) and cyclohexanone (1.2 mol) in ethanol (100 mL) and add sodium hydroxide (1.2 mol)., b. Heat the mixture at reflux for 6 hours., c. Cool the mixture and extract the product with diethyl ether., d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the product., Step 2: Synthesis of 4-benzylpiperidine, a. Dissolve benzyl chloride (1.0 mol) and piperidine (1.2 mol) in ethanol (100 mL) and add sodium hydroxide (1.2 mol)., b. Heat the mixture at reflux for 6 hours., c. Cool the mixture and extract the product with diethyl ether., d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the product., Step 3: Coupling of intermediates, a. Dissolve 5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole (1.0 mol) and 4-benzylpiperidine (1.0 mol) in ethanol (100 mL) and add acetic acid (1.2 mol)., b. Add sodium borohydride (1.2 mol) and heat the mixture at reflux for 6 hours., c. Cool the mixture and add hydrochloric acid to adjust the pH to 2., d. Extract the product with diethyl ether and dry the organic layer with sodium sulfate., e. Evaporate the solvent to obtain the final product.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c30-25(27-13-9-21(10-14-27)16-20-6-2-1-3-7-20)19-28-15-11-22-17-29(18-23(22)28)24-8-4-5-12-26-24/h1-8,12,21-23H,9-11,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZOACNUDTZFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCC4C3CN(C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethan-1-one

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